

Spectroscopic Profile of N,N-Dimethylvinylamine: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethylvinylamine	
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An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylvinylamine (also known as N,N-dimethylethenamine), a reactive enamine intermediate. Due to the initial ambiguity of the common name "Dimethylvinylamine," which often leads to confusion with dimethylamine or N,N-dimethylaniline, this guide focuses on the correctly identified vinyl-substituted amine. The following sections present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental protocols.

Spectroscopic Data Summary

The quantitative spectroscopic data for N,N-**dimethylvinylamine** are summarized in the tables below, providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data



Carbon Atom	Chemical Shift (δ) ppm	Solvent
=CH ₂	85.9	CDCl₃
=CH-	145.1	CDCl3
N(CH ₃) ₂	44.1	CDCl3

Data sourced from SpectraBase.[1]

¹H NMR Data

While a complete, published ¹H NMR spectrum for N,N-**dimethylvinylamine** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar enamine compounds. The vinyl protons would likely appear as a complex multiplet system in the range of 4.0-7.0 ppm, and the N-methyl protons would be expected as a singlet further upfield.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with peak assignments for N,N-**dimethylvinylamine** is not available in the public domain searches conducted. However, characteristic absorption frequencies for enamines can be anticipated.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C=C Stretch (Enamine)	1650 - 1600	Medium
=C-H Stretch	3100 - 3000	Medium
C-N Stretch	1250 - 1020	Medium-Weak
C-H Stretch (Alkyl)	2950 - 2850	Medium to Strong

Mass Spectrometry (MS)

The mass spectrum of N,N-**dimethylvinylamine** is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.



m/z	Relative Abundance	Proposed Fragment
71	Moderate	[M] ⁺ (Molecular Ion)
70	High	[M-H] ⁺
56	High	[M-CH ₃] ⁺
42	Base Peak	[C ₂ H ₄ N] ⁺

Data interpretation based on typical enamine fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data, especially for a reactive and potentially volatile compound like N,N-**dimethylvinylamine**.

NMR Spectroscopy of Enamines

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N,N-dimethylvinylamine.

Sample Preparation:

- Due to the reactive nature of enamines, the sample should be freshly prepared or have been stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
- Dissolve 5-10 mg of the enamine in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The use of anhydrous solvents is critical to prevent hydrolysis of the enamine back to the corresponding aldehyde/ketone and amine.
- If the sample contains particulate matter, filter the solution through a small plug of glass wool
 into the NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

Insert the NMR tube into the spectrometer.



- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy of Liquid Amines

Objective: To obtain the infrared spectrum of liquid N,N-**dimethylvinylamine** to identify its functional groups.

Procedure (for a neat liquid sample):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty crystal.
- Place a small drop of the liquid N,N-dimethylvinylamine directly onto the ATR crystal.
- Acquire the IR spectrum. The typical range for analysis is 4000-400 cm⁻¹.
- After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Amines

Objective: To separate N,N-**dimethylvinylamine** from any impurities and obtain its mass spectrum for identification and fragmentation analysis.

Sample Preparation:

 Prepare a dilute solution of N,N-dimethylvinylamine in a volatile organic solvent (e.g., dichloromethane or diethyl ether). The concentration should be in the low ppm range.



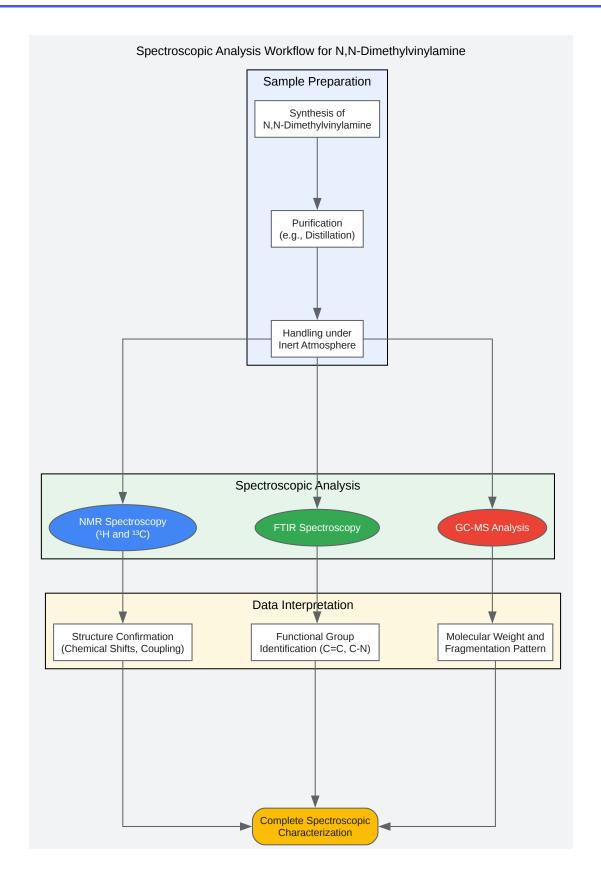
GC-MS Parameters:

- Gas Chromatograph (GC):
 - Column: A capillary column suitable for the analysis of volatile amines, such as a basedeactivated column, is recommended to prevent peak tailing.[1]
 - Carrier Gas: Helium at a constant flow rate.[1]
 - Inlet Temperature: A temperature appropriate to ensure volatilization of the sample without degradation.
 - Oven Temperature Program: A temperature gradient program should be used to ensure good separation of the components. For a volatile compound like N,Ndimethylvinylamine, a low initial temperature followed by a ramp to a higher temperature is typical.[1]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
 - Detector: A mass analyzer such as a quadrupole is commonly used.

Visualization of Spectroscopic Workflow

The logical flow for the comprehensive spectroscopic analysis of N,N-**dimethylvinylamine** is illustrated in the diagram below.





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Spectroscopic Analysis Workflow



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References

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